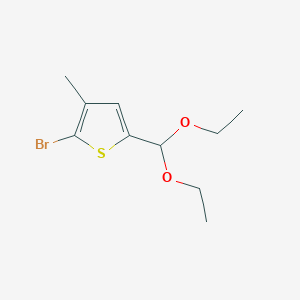

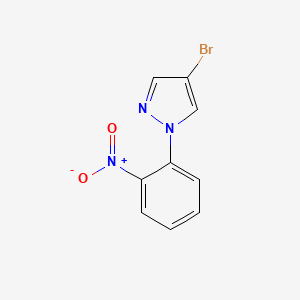

2-Bromo-5-(diethoxymethyl)-3-methylthiophene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "2-Bromo-5-(diethoxymethyl)-3-methylthiophene" is a brominated thiophene derivative with potential applications in organic synthesis and materials science. Thiophene derivatives are known for their utility in the synthesis of conducting polymers and as intermediates in the synthesis of biologically active compounds .

Synthesis Analysis

The synthesis of thiophene derivatives can be achieved through various methods, including acid-assisted polycondensation, as demonstrated in the synthesis of poly(3,4-ethylenedioxythiophene) from a brominated dioxine precursor . Additionally, the synthesis of complex brominated molecules, such as the biologically active dibrominated benzene diol, involves multiple steps starting from simpler brominated phenyl methanols . The synthesis of "2-Bromo-5-(diethoxymethyl)-3-methylthiophene" would likely involve a targeted bromination step, followed by the introduction of the diethoxymethyl group at the appropriate position on the thiophene ring.

Molecular Structure Analysis

The molecular structure of brominated thiophene derivatives can influence their reactivity and physical properties. For example, the presence of bromine atoms can affect the rotational barriers around certain bonds due to steric effects, as seen in bromine-substituted fluorenes . The crystal structures of related brominated compounds, such as 4,5-bis(bromomethyl)-1,3-dithiol-2-one, show that substituents can project above and below the plane of the core ring, affecting the overall molecular conformation .

Chemical Reactions Analysis

Brominated thiophenes can undergo various chemical reactions, including dimerization and trimerization, as observed in the spontaneous combustion of 2-bromo-3-methoxythiophene . The presence of a bromomethyl group can lead to reactions with nucleophilic agents, forming tertiary amines, sulfides, and thiocyanates, depending on the conditions and the nucleophile used . The reactivity of the bromine atom in "2-Bromo-5-(diethoxymethyl)-3-methylthiophene" would be a key factor in its participation in further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated thiophenes can be influenced by their molecular structure. For instance, the presence of electron-withdrawing groups like bromine can affect the electronic properties of the molecule, which is important for applications in electronic materials . The steric effects of substituents can also influence the melting and boiling points of the compound . The solubility of the compound in various solvents would be an important consideration for its use in chemical synthesis and material processing.

科学的研究の応用

Synthesis of Organic Electronic Materials

Selective direct arylation methods have been developed to synthesize a library of 2-aryl-4-bromo-5-methylthiophenes, demonstrating the potential of bromo-methylthiophene derivatives in the facile preparation of functional organic electronic materials. The inherent selectivity observed in these reactions is crucial for the development of advanced materials for electro- and photoactive applications (Vamvounis & Gendron, 2013).

Block Copolymer Synthesis

The catalyst-transfer condensation polymerization method has been used to synthesize block copolymers of polythiophene with hydrophilic and hydrophobic side chains. This research highlights the versatility of bromo-methylthiophene derivatives in constructing well-defined polythiophenes, which are significant for various applications in polymer science (Yokozawa, Adachi, Miyakoshi, & Yokoyama, 2007).

Corrosion Inhibition

Thiophene derivatives, including those synthesized from bromo-methylthiophene, have been used as corrosion inhibitors for metals in acidic environments. These compounds show significant potential in protecting metals from corrosion, offering an efficient and cost-effective solution for extending the lifespan of metal components in industrial applications (Assad, Abdul-Hameed, Yousif, & Balakit, 2015).

Photostabilization of Polymers

New thiophene derivatives synthesized from bromo-methylthiophene have been investigated for their role in the photostabilization of poly(vinyl chloride) (PVC). These studies suggest that thiophene derivatives can significantly reduce the level of photodegradation in PVC, highlighting their importance in the development of more durable polymer materials (Balakit, Ahmed, El‐Hiti, Smith, & Yousif, 2015).

将来の方向性

特性

IUPAC Name |

2-bromo-5-(diethoxymethyl)-3-methylthiophene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BrO2S/c1-4-12-10(13-5-2)8-6-7(3)9(11)14-8/h6,10H,4-5H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIHFWFIXJSZBPH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C1=CC(=C(S1)Br)C)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BrO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30650315 |

Source

|

| Record name | 2-Bromo-5-(diethoxymethyl)-3-methylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1000018-59-6 |

Source

|

| Record name | Thiophene, 2-bromo-5-(diethoxymethyl)-3-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000018-59-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-5-(diethoxymethyl)-3-methylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(6-Isopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B1293124.png)

![Methyl 5-oxo-1,5-dihydroimidazo[1,2-a]pyrimidine-6-carboxylate](/img/structure/B1293125.png)

![4-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B1293126.png)

![6-Methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1293129.png)

![[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methylphenyl]boronic acid](/img/structure/B1293132.png)